molecular formula C20H22O6 B13797231 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone CAS No. 55919-72-7

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone

Cat. No.: B13797231
CAS No.: 55919-72-7
M. Wt: 358.4 g/mol
InChI Key: UFABOERRPFSOJD-UHFFFAOYSA-N
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Description

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetyl group attached to a phenyl ring. Its molecular formula is C18H20O5, and it has a molecular weight of 316.35 g/mol .

Preparation Methods

The synthesis of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone typically involves several steps:

Chemical Reactions Analysis

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone undergoes various chemical reactions:

Scientific Research Applications

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential use in drug development, particularly for its pharmacological properties.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone can be compared with similar compounds:

Properties

CAS No.

55919-72-7

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone

InChI

InChI=1S/C20H22O6/c1-11(21)13-7-15(19(25-5)17(9-13)23-3)16-8-14(12(2)22)10-18(24-4)20(16)26-6/h7-10H,1-6H3

InChI Key

UFABOERRPFSOJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)C2=C(C(=CC(=C2)C(=O)C)OC)OC

Origin of Product

United States

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